molecular formula C16H12ClNO3 B11578214 6-chloro-3-(4-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

6-chloro-3-(4-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione

Cat. No.: B11578214
M. Wt: 301.72 g/mol
InChI Key: STJXOJJTGXGQOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-3-(4-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is an organic compound belonging to the benzoxazine family Benzoxazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and polymer chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylphenylamine with chloroacetyl chloride to form an intermediate, which is then cyclized with phthalic anhydride to yield the desired benzoxazine compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(4-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

6-chloro-3-(4-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to cell death or growth inhibition. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-phenyl-2H-1,3-benzoxazine-2,4(3H)-dione: Similar structure but lacks the ethyl group on the phenyl ring.

    3-(4-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione: Similar structure but lacks the chloro group.

    6-chloro-3-(4-methylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.

Uniqueness

6-chloro-3-(4-ethylphenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is unique due to the presence of both the chloro and ethylphenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and biological activity, making it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C16H12ClNO3

Molecular Weight

301.72 g/mol

IUPAC Name

6-chloro-3-(4-ethylphenyl)-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C16H12ClNO3/c1-2-10-3-6-12(7-4-10)18-15(19)13-9-11(17)5-8-14(13)21-16(18)20/h3-9H,2H2,1H3

InChI Key

STJXOJJTGXGQOV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.